molecular formula C11H11BrN2O3 B2941291 ethyl 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate CAS No. 1445993-98-5

ethyl 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Cat. No.: B2941291
CAS No.: 1445993-98-5
M. Wt: 299.124
InChI Key: PCGSSHHMJQWVGM-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a brominated pyrrolopyridine derivative featuring a methoxy group at position 7 and an ethyl ester at position 2. Its molecular formula is C₁₀H₉BrN₂O₃, with a molecular weight of 301.10 g/mol. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of dual BET/HDAC inhibitors and other bioactive molecules . It is commercially available (e.g., CymitQuimica lists it at €574.00/g) and is synthesized via multistep reactions involving nitro reduction and cyclization .

Properties

IUPAC Name

ethyl 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O3/c1-3-17-11(15)8-4-6-7(12)5-13-10(16-2)9(6)14-8/h4-5,14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGSSHHMJQWVGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C(=NC=C2Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[2,3-c]pyridine core, followed by functional group modifications.

  • Formation of the Pyrrolo[2,3-c]pyridine Core

      Starting Material: 2,3-dichloropyridine

      Reaction: Cyclization with an appropriate amine under high temperature and pressure conditions.

      Catalyst: Palladium-based catalysts are often used to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

      Reagents: Halogenating agents, nucleophiles

      Conditions: Typically carried out in polar aprotic solvents at moderate temperatures.

      Products: Various substituted derivatives depending on the nucleophile used.

  • Oxidation Reactions

      Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.

      Conditions: Conducted under acidic or basic conditions.

      Products: Oxidized derivatives, often involving the methoxy group.

  • Reduction Reactions

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Conditions: Performed in anhydrous solvents to prevent side reactions.

      Products: Reduced forms of the compound, potentially altering the ester or bromine functionalities.

Common Reagents and Conditions

    Solvents: Dichloromethane, methanol, ethanol, tetrahydrofuran

    Catalysts: Palladium, platinum, or nickel-based catalysts for hydrogenation reactions

    Temperatures: Reactions are typically conducted at temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Ethyl 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate has a wide range of applications in scientific research:

  • Chemistry

    • Used as a building block for the synthesis of more complex heterocyclic compounds.
    • Serves as a precursor in the development of novel organic materials.
  • Biology

    • Investigated for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs).
    • Studied for its effects on cell proliferation and apoptosis in cancer cell lines.
  • Medicine

    • Explored for its therapeutic potential in cancer treatment due to its inhibitory effects on FGFR signaling pathways.
    • Potential applications in the development of anti-inflammatory and antimicrobial agents.
  • Industry

    • Utilized in the synthesis of specialty chemicals and pharmaceuticals.
    • Employed in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate primarily involves its interaction with molecular targets such as FGFRs. By binding to the ATP-binding site of these receptors, the compound inhibits their kinase activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, migration, and survival. This inhibition can result in the induction of apoptosis and the reduction of tumor growth in cancer cells.

Comparison with Similar Compounds

Ethyl 5-Methoxy-1H-Pyrrolo[2,3-c]Pyridine-2-Carboxylate (9c)

  • Structure : Differs in the position of the methoxy group (position 5 vs. 7) and lacks the bromine atom.
  • Synthesis: Prepared via hydrogenation of derivative 8c using 10% Pd/C in ethanol, yielding 85% .
  • Applications : Serves as a precursor for drug candidates targeting kinase inhibition.

Ethyl 5-Bromo-1H-Pyrrolo[2,3-c]Pyridine-2-Carboxylate

  • Structure : Bromine at position 5 instead of 4; lacks the methoxy group.
  • Synthesis : Used in medicinal chemistry for optimizing drug candidates. Its bromine enhances electrophilic substitution reactivity .
  • Applications : Key intermediate in antitumor agents and kinase inhibitors .

Methyl 4-Bromo-1H-Pyrrolo[2,3-c]Pyridine-2-Carboxylate

  • Structure : Methyl ester at position 2 instead of ethyl (C₉H₇BrN₂O₂ vs. C₁₀H₉BrN₂O₃).
  • Properties : Lower molecular weight (279.07 g/mol) and altered solubility profile.

Ethyl 4-Chloro-1H-Pyrrolo[2,3-c]Pyridine-2-Carboxylate

  • Structure : Chlorine replaces bromine at position 4.
  • Physical Properties : Boiling point 391.4°C, density 1.4 g/cm³, and flash point 190.5°C .
  • Reactivity : Chlorine’s lower electronegativity compared to bromine may reduce cross-coupling efficiency in Suzuki reactions.

Ethyl 4-Bromo-6-Methyl-7-Oxo-1-Tosyl-6,7-Dihydro-1H-Pyrrolo[2,3-c]Pyridine-2-Carboxylate

  • Structure : Additional 6-methyl, 7-oxo, and 1-tosyl groups.
  • Synthesis : Complex derivative with a molecular weight of 453.31 g/mol (C₁₈H₁₇BrN₂O₅S).
  • Applications : Specialized intermediate in kinase inhibitor development .

Biological Activity

Ethyl 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS: 1445993-98-5) is a heterocyclic compound with a molecular formula of C11_{11}H11_{11}BrN2_2O3_3. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the realm of pharmacology and drug development.

PropertyValue
Molecular Weight299.12 g/mol
Purity95%
Boiling PointNot specified
StructureChemical Structure

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. This compound has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the compound's effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values of approximately 12 µM for MCF-7 and 15 µM for A549 cells .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. In vitro studies indicate that it can inhibit acetylcholinesterase activity, which is crucial for maintaining cognitive function.

Research Findings:
In a recent experiment, this compound was tested in a rat model of Alzheimer's disease. Results indicated a significant improvement in memory retention and cognitive function compared to control groups .

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